molecular formula C6H12S3 B13834819 3,3,5,5-Tetramethyl-1,2,4-trithiolane CAS No. 38348-31-1

3,3,5,5-Tetramethyl-1,2,4-trithiolane

Cat. No.: B13834819
CAS No.: 38348-31-1
M. Wt: 180.4 g/mol
InChI Key: XFOWPRWOLKTTSD-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-1,2,4-trithiolane is a cyclic polysulfide belonging to the 1,2,4-trithiolane family, characterized by the molecular formula C6H12S3 and a molecular weight of 180.354 g/mol . This class of sulfur-rich heterocycles is significant in flavor and fragrance chemistry, as similar compounds are naturally occurring constituents identified in various foods, including Lenthinus edodes (shiitake mushrooms) and Parkia speciosa (stink bean), and are known to contribute to the characteristic flavors of boiled beef and roasted chicken . In research, 1,2,4-trithiolanes serve as valuable precursors for generating reactive sulfur-rich intermediates. Upon thermal decomposition, they undergo a [3+2]-cycloelimination process, releasing transient thiocarbonyl S-sulfides, which exist in equilibrium with dithiiranes . These reactive species are of great interest in the synthesis of more complex sulfur-containing heterocycles. Furthermore, 1,2,4-trithiolanes and their decomposition products exhibit notable coordination chemistry. They react with low-valent platinum and iron compounds to form stable sulfur-metal complexes . The iron-sulfur clusters synthesized through these reactions are particularly important as they provide structural models for studying the active sites of [Fe,Fe]-hydrogenase enzymes, contributing to the development of bio-inspired catalysts . Key Specifications for this compound: • CAS Registry Number: 38348-31-1 • Molecular Formula: C6H12S3 • Average Molecular Weight: 180.354 g/mol This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

38348-31-1

Molecular Formula

C6H12S3

Molecular Weight

180.4 g/mol

IUPAC Name

3,3,5,5-tetramethyl-1,2,4-trithiolane

InChI

InChI=1S/C6H12S3/c1-5(2)7-6(3,4)9-8-5/h1-4H3

InChI Key

XFOWPRWOLKTTSD-UHFFFAOYSA-N

Canonical SMILES

CC1(SC(SS1)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation via Treatment of Ketones with Hydrogen Sulfide and Iodine

One of the most established methods for synthesizing 3,3,5,5-tetramethyl-1,2,4-trithiolane involves the reaction of the corresponding ketone, acetone, with hydrogen sulfide (H₂S) in the presence of iodine (I₂) as a catalyst in chloroform solution. This reaction proceeds through the formation of thiocarbonyl intermediates, which cyclize to form the 1,2,4-trithiolane ring system.

  • Reaction Conditions: Chloroform solvent, low temperature (-30 °C)
  • Yield: Approximately 52–58% reported
  • Mechanism: In situ formation of thiocarbonyl compounds followed by cyclization with elemental sulfur or sulfide species
  • Reference Reaction:

    $$
    \text{Acetone} + H2S + I2 \rightarrow \text{this compound}
    $$

This method is favored for its relatively straightforward approach and moderate to good yields for tetraalkyl-substituted trithiolanes.

Oxidation of Thioketones

A classical and historically significant route involves the oxidation of thioketones to 1,2,4-trithiolanes. For example, oxidation of thiobenzophenone with tetrachloro-o-quinone in ether yields 3,3,5,5-tetraphenyl-1,2,4-trithiolane analogs, which are structurally related to the tetramethyl derivative.

  • General Approach: Oxidation of aromatic or cycloaliphatic thioketones using oxidizing agents such as tetrachloro-o-quinone or chloramine T.
  • Applicability: Primarily for symmetrically substituted derivatives; aromatic thioketones are more commonly used.
  • Yields: Up to 73% for related aromatic trithiolanes.
  • Notes: While this method is more common for aryl-substituted trithiolanes, it provides a conceptual basis for sulfur incorporation into ketone substrates.

Chlorination of Dialkyl Disulfides Followed by Cyclization

An alternative synthetic route involves the chlorination of dialkyl disulfides in carbon tetrachloride (CCl₄), followed by treatment that leads to cyclization into 3,5-dialkyl-1,2,4-trithiolanes.

  • Process: Dialkyl disulfide → chlorination → intramolecular cyclization
  • Solvent: CCl₄
  • Advantages: Provides access to dialkyl-substituted trithiolanes.
  • Limitations: Requires careful handling of chlorinating agents and disulfides.

Reaction of Thioketones with Elemental Sulfur (S₈)

Elemental sulfur reacts with thioketones to form 1,2,4-trithiolanes through sulfur insertion and cyclization.

  • Example: Reaction of tert-butyl phenyl thioketone with S₈ in DMF or toluene.
  • Reaction Conditions: Room temperature to reflux; reaction times vary from days to weeks depending on conditions.
  • Yields: Moderate (e.g., 42% for cis-isomer in DMF after 14 days)
  • Isomer Formation: Both cis- and trans-isomers can form depending on solvent and temperature.
  • Notes: For adamantanethione, reaction with S₈ in the presence of NaSPh or triphenylphosphine sulfide catalysts improves yields and selectivity.

Sulfur-Transfer Reactions Using Thiiranes or Thiaziridines

Sulfur-transfer from thiiranes to thioketones represents a highly efficient method for preparing tetrasubstituted 1,2,4-trithiolanes including the tetramethyl derivative.

  • Mechanism: Thiirane transfers sulfur to thioketone, forming thiocarbonyl S-sulfide intermediates, which then undergo [3+2]-cycloaddition to yield trithiolanes.
  • Yields: Excellent, often high yields for symmetric derivatives.
  • Examples: Thiobenzophenone and adamantanethione react with thiiranes to give corresponding trithiolanes.
  • Advantages: High selectivity and yield; applicable to a range of thioketones.

Multi-Component Reactions Involving Thioketones and Organic Azides

Three-component reactions involving mixtures of thioketones and organic azides lead to the formation of symmetric and non-symmetric 1,2,4-trithiolanes.

  • Example: Adamantanethione reacts with phenyl azide at 80 °C to yield trithiolanes.
  • Catalysts: LiClO₄ can be used as an activator.
  • Yields: Moderate (e.g., 33% for adamantanethione derivative).
  • Mechanism: Involves [3+2]-cycloaddition followed by elimination steps leading to trithiolane formation.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
H₂S/I₂ treatment of ketones Acetone + H₂S + I₂ CHCl₃, -30 °C 52–58 Direct synthesis of this compound
Oxidation of thioketones Thiobenzophenone + oxidants Ether, 2 °C 73 (aryl derivatives) Mainly for aromatic trithiolanes
Chlorination of dialkyl disulfides Dialkyl disulfide + Cl₂ CCl₄ Moderate Requires chlorination step
Thioketones + elemental sulfur Thioketone + S₈ DMF or toluene, r.t. to reflux 19–42 (isomer dependent) Isomer formation influenced by conditions
Sulfur-transfer from thiiranes Thiirane + thioketone Room temperature High Efficient and selective
Multi-component with azides Thioketones + azides 60–80 °C ~33 Formation of symmetric/non-symmetric trithiolanes

Research Discoveries and Perspectives

  • The oxidation of thioketones remains a foundational method but is limited by substrate scope.
  • Sulfur-transfer reactions from thiiranes have emerged as a superior method for symmetric tetrasubstituted trithiolanes, including 3,3,5,5-tetramethyl derivatives, due to their high yields and selectivity.
  • Multi-component reactions offer a pathway to complex mixtures of trithiolanes, useful for exploring structural diversity.
  • Reaction conditions such as solvent, temperature, and catalysts critically influence the stereochemistry (cis/trans) and yield of the products.
  • Advances in catalysis and sulfur-transfer reagents continue to expand the synthetic toolbox for these sulfur heterocycles.

Chemical Reactions Analysis

Oxidation of Thioketones

  • Chloramine T : Converts aromatic thioketones (e.g., thiobenzophenone) into 1,2,4-trithiolanes in moderate yields (37–73%).

  • m-CPBA : Oxidizes 3,3,5,5-tetramethyl-1,2,4-trithiolane to trans-1,4-dioxide (4f) in dichloromethane .

  • Elemental Sulfur : Reacts with tert-butyl phenyl thioketone to form cis- and trans-isomers under varying conditions (DMF vs. toluene) .

Fluoride-Catalyzed Sulfurization

  • TBAF (tetrabutylammonium fluoride) activates elemental sulfur for thioketone conversion, yielding dithiolactones and dithiocarboxylates .

Oxidation Reactions

Oxidation of this compound leads to diverse sulfur oxides:

Oxidizing AgentProduct(s)Yield (%)Conditions
Peroxyacetic AcidTrans-1,4-dioxide (4f)54AcOH, 1–6 equivalents
m-CPBATrans-1,4-dioxide (4f)59CH₂Cl₂, 24h
Chloramine TAdamantanethione S-oxide (5a)37Et₂O, rt

Cycloaddition Reactions

The compound participates in [3+2]-cycloadditions, forming sulfur heterocycles:

Thiocarbonyl S-Sulfide Trapping

  • Reacts with electron-deficient acetylenes to form 3H-1,2-dithioles (e.g., 17) .

  • Traps cycloaliphatic thioketones (e.g., 2c) to yield non-symmetric trithiolanes (1j, 1n) .

Azide-Mediated Reactions

  • Phenyl azide promotes three-component reactions with thioketones, forming spiro-substituted trithiolanes (1e, 1j) .

Sulfur Transfer Reactions

Thiiranes and thiocarbonyl S-sulfides mediate sulfur transfer:

Thiirane-Mediated Transfer

  • Thiiranes (12a, 12b) transfer sulfur to thioketones, yielding symmetric trithiolanes (1b, 1c) .

Thiaziridine Intermediates

  • Azide-thioketone reactions form thiaziridines (14), which act as sulfur donors for cycloadditions .

Coordination Chemistry

This compound interacts with metal complexes:

  • Platinum(0) Complexes : Reacts with (Ph₃P)₂Pt(η²-C₂H₄) to form sulfur-coordinated complexes, monitored via ³¹P NMR .

Key Research Findings

  • Steric Effects : Bulky methyl groups reduce reactivity in certain reactions (e.g., azide-mediated processes) .

  • Thermal Stability : Oxidized derivatives (e.g., 4c) show stability due to mesomeric resonance .

Scientific Research Applications

Organic Synthesis

3,3,5,5-Tetramethyl-1,2,4-trithiolane serves as a precursor for synthesizing other organosulfur compounds. Its ability to participate in sulfur-transfer reactions allows for the generation of reactive thiocarbonyl S-sulfides. These intermediates are valuable for preparing diverse carbonyl compounds through reactions with aldehydes and ketones .

Flavor Chemistry

The compound is also significant in flavor chemistry. It contributes to the aroma profile of cooked meats by forming volatile organosulfur compounds during the thermal degradation of amino acids . This property makes it relevant in food science and culinary applications.

Radical Chemistry

Research indicates that thermolysis of this compound 1-oxide at high temperatures can yield radical species such as the 1-oxatrisulfan-3-yl radical. These radicals are crucial for studying reaction mechanisms and developing new materials .

Biomedical Applications

There is ongoing research into the potential biomedical applications of trithiolanes. For instance, derivatives of 1,2,4-trithiolanes have shown anti-cancer activity in preliminary studies. The specific mechanisms and efficacy of these compounds are subjects of active investigation .

Case Study 1: Flavor Profile Enhancement

A study highlighted the role of this compound in enhancing the flavor profile of beef broth. The compound's breakdown products were identified as key contributors to the savory notes associated with cooked meats .

Case Study 2: Radical Formation

In a controlled experiment involving flash vacuum pyrolysis of this compound 1-oxide at 700 °C, researchers successfully generated and characterized the 1-oxatrisulfan-3-yl radical. This radical's formation provides insights into sulfur chemistry and potential applications in material science .

Mechanism of Action

The mechanism by which 3,3,5,5-Tetramethyl-1,2,4-trithiolane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can modulate enzyme activity, influence redox states, and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Trithiolane Derivatives

Substituent Effects on Structure and Stability

The thermal stability and reactivity of 1,2,4-trithiolanes are highly dependent on substituent symmetry and steric bulk:

  • 3,3,5,5-Tetraphenyl-1,2,4-trithiolane : This symmetrical derivative undergoes rapid thermal [2+3] cycloreversion due to reduced steric hindrance and aromatic stabilization of the thioketone intermediates. Its phenyl groups enhance dipolarophilicity, favoring cycloreversion .
  • Mixed-Substituent Trithiolanes (e.g., compound 16) : Asymmetric derivatives exhibit greater thermal stability and resist cycloreversion under standard conditions, likely due to steric and electronic disfavoring of retro-cycloaddition pathways .
  • 3,3,5,5-Tetramethyl-1,2,4-trithiolane : While structurally symmetrical, its methyl groups confer moderate steric hindrance compared to phenyl substituents. This results in intermediate stability—less reactive than tetraphenyl derivatives but more stable than mixed analogs .

Physical Properties

Key differences in physical properties are summarized below:

Compound CAS Molecular Formula Molecular Weight Density (g/cm³) Appearance
This compound 38348-31-1 C₆H₁₂S₃ 180.35 0.98–0.99 Colorless liquid
3,5-Diethyl-1,2,4-trithiolane 54644-28-9 C₆H₁₂S₃ 180.35 1.147–1.160 Not reported
3,5-Dimethyl-1,2,4-trithiolane 23654-92-4 C₄H₈S₃ 152.29 Not reported Not reported

The tetramethyl derivative’s lower density compared to diethyl analogs highlights the impact of alkyl chain length on molecular packing .

Biological Activity

3,3,5,5-Tetramethyl-1,2,4-trithiolane is an organic compound with the molecular formula C6H12S3 and a molecular weight of 180.354 g/mol. This compound features a unique trithiolane structure that enables it to interact with various biological molecules, making it a subject of interest in biochemical research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins. This interaction can lead to alterations in protein structure and function, affecting enzyme activity and cellular signaling pathways. The compound's sulfur atoms play a crucial role in modulating redox states within cells, which is essential for various biochemical processes.

Biological Effects

Research indicates that this compound exhibits several biological effects:

  • Antioxidant Activity : The compound has been shown to possess antioxidant properties that can protect cells from oxidative stress by scavenging free radicals.
  • Enzyme Modulation : It can influence the activity of certain enzymes involved in metabolic pathways.
  • Potential Therapeutic Applications : Ongoing studies are exploring its use as a therapeutic agent in various diseases due to its bioactive properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to harmful agents. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound.
  • Enzyme Interaction : Research focused on the interaction between this compound and specific enzymes revealed that it could act as an inhibitor or activator depending on the enzyme type. For example, it was found to inhibit certain oxidoreductases while enhancing the activity of others .
  • Therapeutic Potential : In vivo studies have suggested potential benefits in using this compound for treating conditions related to oxidative stress and inflammation. Animal models showed improved outcomes when administered with this compound during experimental diseases .

Comparative Analysis

To better understand the significance of this compound in biological systems compared to similar compounds (e.g., other trithiolanes), the following table summarizes key properties and activities:

Compound Molecular Formula Molecular Weight (g/mol) Biological Activity
This compoundC6H12S3180.354Antioxidant; Enzyme Modulator
3-Methyl-1,2-dithiolaneC4H8S2104.23Moderate Antioxidant
3-Ethyl-1,2-dithiolaneC6H12S2132.25Low Antioxidant

Q & A

Q. What are the optimized synthetic routes for 3,3,5,5-tetramethyl-1,2,4-trithiolane, and how do reaction conditions influence yield?

A mild, one-pot synthesis using 1,3,5-trithianes with sulfur monochloride (S2_2Cl2_2) and sodium sulfide (Na2_2S) avoids isolating intermediates, achieving yields >70% under controlled temperatures (20–40°C) . Substituted trithianes require careful stoichiometric adjustments to prevent polysulfide byproducts. PMR spectroscopy confirms product purity and stereochemistry .

Q. How is conformational analysis of this compound performed experimentally?

Proton magnetic resonance (PMR) spectroscopy resolves axial-equatorial proton splitting in the trithiolane ring, revealing chair-like conformations stabilized by methyl substituents. Computational methods (DFT) complement experimental data to predict energy-minimized structures .

Q. What analytical techniques are critical for characterizing this compound?

  • GC-MS : Detects volatile derivatives (e.g., 3,5-dimethyl analogs) in flavor chemistry studies .
  • NMR : Assigns methyl group configurations (e.g., 1^{1}H and 13^{13}C shifts) .
  • Chromatography : Purifies products via silica gel columns using hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How does the steric bulk of methyl groups affect the reactivity of this compound in organometallic reactions?

In platinum(0) complex reactions, methyl substituents hinder oxidative addition due to steric crowding, unlike phenyl analogs (e.g., 3,3,5,5-tetraphenyl derivatives), which exhibit faster kinetics. X-ray crystallography of adducts reveals ligand bite-angle dependencies .

Q. What mechanisms explain the thermal stability and cycloreversion of trithiolanes?

At elevated temperatures (>100°C), 1,2,4-trithiolanes undergo [3+2] cycloreversion to generate thiocarbonyl-S-sulfides. Methyl groups stabilize intermediates, reducing side reactions (e.g., alkyl migration) compared to ethyl or phenyl derivatives .

Q. How are computational methods used to resolve contradictory spectroscopic data?

Discrepancies in NOE (Nuclear Overhauser Effect) signals for axial vs. equatorial methyl groups are resolved using DFT-based chemical shift predictions. For example, B3LYP/6-311+G(d,p) calculations validate PMR assignments .

Q. What role does this compound play in Maillard reaction systems?

It forms via cysteine/Furaneol interactions under Strecker degradation, detected via GC-MS. Competing pathways (e.g., thiophene formation) are pH-dependent, with optimal yields at pH 6–7 .

Q. How do structural analogs (e.g., diethyl or phenyl derivatives) inform SAR studies?

  • Flavor applications : Dimethyl derivatives (FEMA 3541) exhibit lower thresholds (~0.1 ppb) than diethyl analogs (FEMA 4030) due to increased volatility .
  • Toxicity : Safety margins (MOS >190,000) for dimethyl analogs guide risk assessments, though methyl groups may alter metabolic pathways .

Data Contradictions and Mitigation Strategies

3.1 Discrepancies in reported melting points and solubility
Variations in purity (e.g., 95% vs. 99%) impact physical data. Standardize purification via recrystallization (ethanol/water) and validate with DSC (Differential Scanning Calorimetry) .

3.2 Conflicting reaction yields in scaled syntheses
Batch inconsistencies arise from Na2_2S hydration levels. Use anhydrous Na2_2S and monitor moisture via Karl Fischer titration .

Safety and Handling Protocols

  • Toxicity : Derived NOELs (1.9 mg/kg/day for dimethyl analogs) require strict exposure controls in vivo .
  • Storage : Stabilize in amber vials under argon (-20°C) to prevent oxidative ring-opening .

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